5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Substitution: The amine group is then substituted with a chloro group using reagents like thionyl chloride.
Coupling Reaction: The final step involves coupling the chloro-substituted benzene with 4-methyl-3-(2-phenylethoxy)aniline under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The phenylethoxy group enhances its lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-Chloro-2-hydroxy-N-[2-methyl-4-(alpha-cyano-4-phenylethoxy)phenyl]benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxy group, chloro group, and phenylethoxy group makes it a versatile compound for various applications.
Properties
CAS No. |
648922-82-1 |
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Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-7-9-18(24-22(26)19-13-17(23)8-10-20(19)25)14-21(15)27-12-11-16-5-3-2-4-6-16/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI Key |
LZADJJKSFDPSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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